![molecular formula C12H22O3 B14348127 Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate CAS No. 92037-87-1](/img/structure/B14348127.png)
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters or acids.
科学研究应用
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxyethyl group may interact with enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the cyclobutyl ring.
Methyl butyrate: Another ester with a different alkyl group and structure.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is unique due to its cyclobutyl ring and hydroxyethyl group, which confer distinct chemical and physical properties
属性
CAS 编号 |
92037-87-1 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(14)7-9-6-10(8(2)13)12(9,3)4/h8-10,13H,5-7H2,1-4H3 |
InChI 键 |
OFWUUGBZTLFMAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CC(C1(C)C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


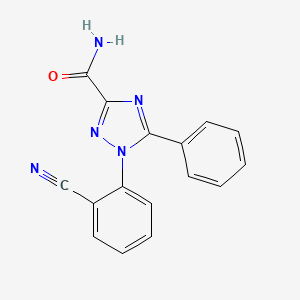
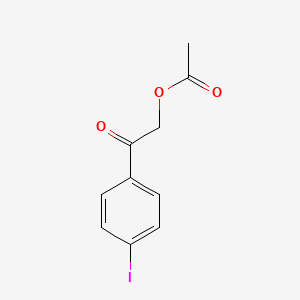
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
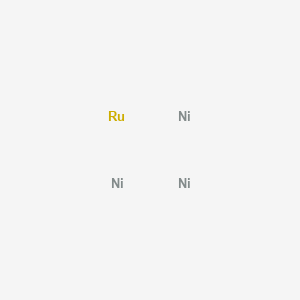
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
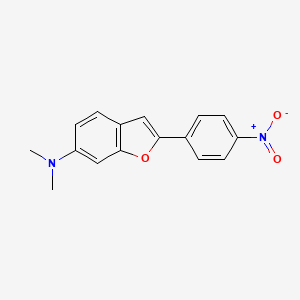
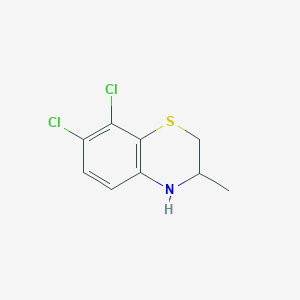
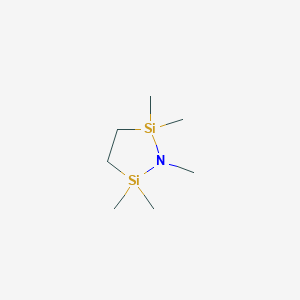
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
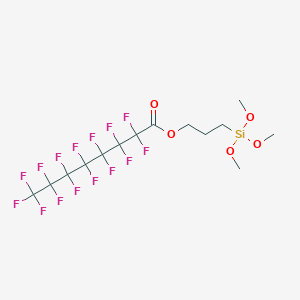
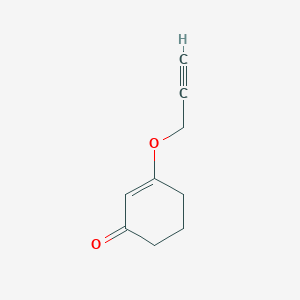
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
